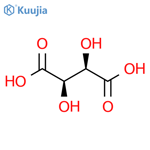

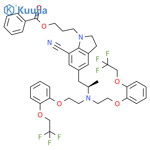

- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50

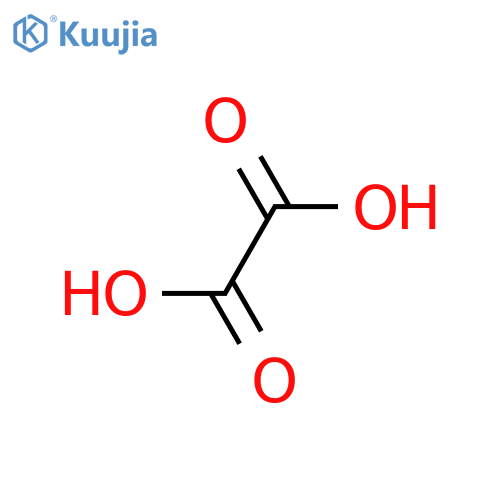

Cas no 144-62-7 (Oxalic acid)

Oxalic acid Propriétés chimiques et physiques

Nom et identifiant

-

- Oxalic acid

- OXALIC ACID REAGENT

- OXALIC ACID STANDARD

- OXALATE ION CHROMATOGRAPHY STANDARD

- PH STANDARD SOLUTION OXALATE BUFFER

- BETZ 0295

- ETHANEDIOIC ACID

- OXALIC ACID(P)

- Oxalicacid,0.1Nstandardsolution2.5LT

- Aktisal

- Aquisal

- DeerClean

- HOOCCOOH

- Oxaalzuur

- oxalic

- Oxalic acid, 0.1 N standard solution

- Oxalic acid Ethanedioic acid acide oxalique

- Oxalic acid anhydrous

- Ethanedionic acid

- Kleesαure

- Oxalsαure

- NSC 62774

- Oxiric acid

- Oxalsaeure

- Kyselina stavelova

- Acide oxalique

- Acido ossalico

- Acidum oxalicum

- Caswell No. 625

- Oxaalzuur [Dutch]

- Oxalsaeure [German]

- Acide oxalique [French]

- Acido ossalico [Italian]

- Kyselina stavelova [Czech]

- EPA Pesticide Chemical Code 009601

- Ethane-1,2-dioic acid

- C2H2O4

- Oxalate

- Ethandisaeure

- ox

- ethanedioic acid, ion(2-)

- H2ox

- OXALATE ION

- Oxalic acid standard titration solution

- Oxalic acid;Ethanedioic acid

-

- MDL: MFCD00002573

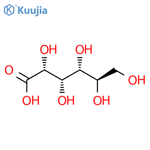

- Piscine à noyau: 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)

- La clé Inchi: MUBZPKHOEPUJKR-UHFFFAOYSA-N

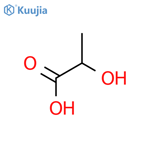

- Sourire: O([H])C(C(=O)O[H])=O

- BRN: 0385686

Propriétés calculées

- Qualité précise: 89.99530

- Masse isotopique unique: 89.995

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 6

- Nombre de liaisons rotatives: 1

- Complexité: 71.5

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Fonction 3D Receiver Count: 4

- Comptage d'anions 3D fonctionnel: 2

- Rmsd hétérogène: 0.4

- Nombre d'isomères conformationnels Cid: 1

- Charge de surface: 0

- Nombre de liaisons rotatives: 1

- Le xlogp3: -0.3

- Nombre d'tautomères: Rien du tout

- Surface topologique des pôles: 74.6

- Poids moléculaire: 90.03

Propriétés expérimentales

- Couleur / forme: Cristal transparent incolore

- Dense: 1.9

- Point de fusion: 189.5 °C (dec.) (lit.)

- Point d'ébullition: 365.1°C (estimate)

- Point d'éclair: 101-157°C

- Indice de réfraction: 1.4261 (estimate)

- Acidité alcalinité: 1 (100g/l, H2O, 20℃)

- Solubilité: water: soluble108g/L at 25°C

- Coefficient de répartition de l'eau: 90 g/L (20 ºC)

- Stabilité / durée de conservation: Stable, but moisture sensitive. Incompatible with metals.

- Le PSA: 74.60000

- Le LogP: -0.84440

- L'odeur: Odorless.

- Merck: 14,6911

- Couleur / forme: 0.1 M (COOH)2 (0.2N)

- Solubilité: Soluble dans l'éthanol, soluble dans l'eau, légèrement soluble dans l'éther, insoluble dans le benzène et le chloroforme

- Pression de vapeur: <0.01 mmHg ( 20 °C)

- Sensibilité: Sensible à l'humidité

- Le PKA: 1.23(at 25℃)

- Point de sublimation: 101-157 ºC

Oxalic acid Informations de sécurité

-

Symbolisme:

- Mot signal:Warning

- Description des dangers: H302,H312

- Déclaration d'avertissement: P280

- Numéro de transport des marchandises dangereuses:UN 3261 8/PG 3

- Wgk Allemagne:1

- Code de catégorie de danger: 21/22-41

- Instructions de sécurité: S24/25-S23-S36/37/39-S27-S26

- RTECS:RO2450000

-

Identification des marchandises dangereuses:

- Terminologie du risque:R21/22

- Catégorie d'emballage:III

- Niveau de danger:8

- Conditions de stockage:Store below +30°C.

- Niveau de danger:8

- TSCA:Yes

- Groupe d'emballage:III

Oxalic acid Données douanières

- Code HS:29171110

- Données douanières:

Code douanier chinois:

2917111000

Oxalic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A6542712-1L |

Oxalic acid Standard , AnalyticalVolumetricSolution |

144-62-7 | 0.05M | 1l |

RMB 199.20 | 2025-02-21 | |

| Cooke Chemical | A7478812-1G |

(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid |

144-62-7 | 97% | 1g |

RMB 10336.00 | 2025-02-21 | |

| Cooke Chemical | A6525012-25G |

Oxalic acid , Waterless grade |

144-62-7 | 99.0% | 25g |

RMB 31.20 | 2025-02-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R049882-1L |

Oxalic acid |

144-62-7 | 0.01000 mol/L (0.02N) | 1l |

¥240 | 2024-05-25 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | AC17231000-1L |

Oxalic acid |

144-62-7 | solution 0,05 mol/l (0,1 N) | 1l |

¥- | 2023-01-16 | |

| Oakwood | 099499-100g |

Oxalic acid |

144-62-7 | 98% | 100g |

$20.00 | 2024-07-19 | |

| Oakwood | 099499-2.5Kg |

Oxalic acid |

144-62-7 | 98% | 2.5kg |

$151.00 | 2023-09-17 | |

| Oakwood | 099499-1Kg |

Oxalic acid |

144-62-7 | 98% | 1kg |

$77.00 | 2023-09-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O16290-500g |

Oxalic Acid |

144-62-7 | 500g |

¥86.0 | 2021-09-08 | ||

| Enamine | EN300-16428-0.1g |

oxalic acid |

144-62-7 | 93% | 0.1g |

$19.0 | 2023-07-07 |

Oxalic acid Méthode de production

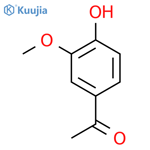

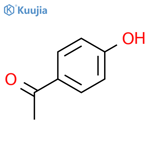

Synthetic Routes 1

Synthetic Routes 2

1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.3 Solvents: Dichloromethane ; rt

1.4 Solvents: Isopropanol ; rt

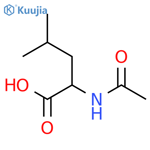

1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt

1.6 Solvents: Water ; rt

1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt

1.8 Solvents: Dichloromethane ; rt

1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C

1.10 Solvents: Toluene ; 70 - 75 °C

1.11 30 min, 70 - 75 °C; 70 °C → rt

1.12 Solvents: Acetone ; rt → 2 °C

1.13 Solvents: Acetone ; overnight, 2 - 8 °C

- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,

Synthetic Routes 3

1.2R:HCl, S:H2O, 6 h, acidify

- One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes, Journal of Organic Chemistry, 2023, 88(15), 10403-10411

Synthetic Routes 4

- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst, Catalysts, 2023, 13(2), 349

Synthetic Routes 5

2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14

- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661

Synthetic Routes 6

- Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessment, Chemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687

Synthetic Routes 7

Synthetic Routes 8

- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose, ACS Catalysis, 2023, 13(12), 7929-7941

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

- Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone, ACS Applied Nano Materials, 2022, 5(12), 18977-18985

Synthetic Routes 12

- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Synthetic Routes 13

- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids, Fuel Processing Technology, 2022, 238, 107493

Synthetic Routes 14

2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar

3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar

- Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization, Catalysis Communications, 2022, 172, 106532

Synthetic Routes 15

1.2 Solvents: Acetic acid ; 4 h, 70 °C

1.3 Solvents: Acetone

- Process for preparation of atracurium besylate with improved isomeric ratio, IP.com Journal, 2009, ,

Synthetic Routes 16

1.2 Solvents: Toluene ; 48 h, 80 °C

1.3 Solvents: Ethanol

- Method for purifying Cisatracurium besylate, China, , ,

Synthetic Routes 17

Synthetic Routes 18

- Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic Acid, ChemPhysChem, 2023, 24(7), e202200589

Synthetic Routes 19

- CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid, New Journal of Chemistry, 2022, 46(39), 18744-18750

Synthetic Routes 20

- Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTS, Journal of Cleaner Production, 2022, 371, 133332

Synthetic Routes 21

1.2 Solvents: Isopropanol

Synthetic Routes 22

- Novel process for the preparation of cisatracurium besylate, India, , ,

Synthetic Routes 23

- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,

Synthetic Routes 24

- CsPbBr3/platinum and CsPbBr3/graphite hybrid photoelectrodes for carbon dioxide conversion to oxalic acid, Solar Energy, 2023, 254, 213-222

Synthetic Routes 25

Synthetic Routes 26

Synthetic Routes 27

- Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997

Synthetic Routes 28

- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds, ChemRxiv, 2023, From ChemRxiv, 1-14

Synthetic Routes 29

Synthetic Routes 30

Synthetic Routes 31

Synthetic Routes 32

Synthetic Routes 33

- Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted Synthesis, ACS Nano, 2022, 16(9), 15215-15225

Synthetic Routes 34

Synthetic Routes 35

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, < 20 °C

1.3 Solvents: Isopropanol ; rt; rt → 50 °C; 2 h, 50 °C

- A new synthetic process of bicyclic pyrrolidine intermediate in telaprevir, Zhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534

Synthetic Routes 36

1.2 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: tert-Butanol , tert-Butyl methyl ether ; 1 h, 22 - 27 °C; 5 h, 22 - 27 °C

1.3 Reagents: Methanesulfonic acid ; 1 h, 22 - 27 °C; 11 h, 22 - 27 °C

1.4 Reagents: Potassium carbonate Solvents: Water ; 30 min, 22 - 27 °C; 30 min, 22 - 27 °C

1.5 Solvents: tert-Butyl methyl ether ; 2.5 h, 22 - 27 °C

- Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir, Organic Process Research & Development, 2014, 18(10), 1234-1244

Synthetic Routes 37

1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C

1.3 Solvents: Dichloromethane ; 6 h, reflux

1.4 Reagents: Ammonia Solvents: Water ; basified

1.5 Solvents: Acetone ; 30 min, rt

- Preparation of cisatracurium besylate intermediate, China, , ,

Synthetic Routes 38

1.2R:HCl, S:H2O, acidify

- Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2, Angewandte Chemie, 2023, 62(3), e202214710

Synthetic Routes 39

1.2 20 °C; 36 h, 20 °C

1.3 Solvents: Methanol ; pH 3, 20 °C

- Method for synthesizing landiolol hydrochloride, China, , ,

Oxalic acid Raw materials

- (R)-tert-butyl Butyrate Norlaudanosine

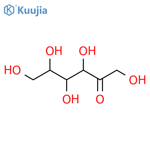

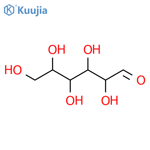

- D-Fructose

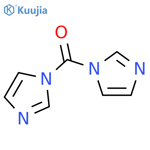

- N,N'-Carbonyldiimidazole

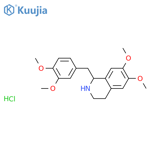

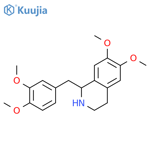

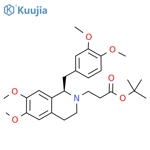

- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

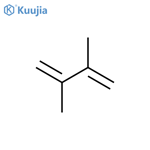

- 2,3-Dimethyl-1,3-butadiene

- Hemicellulase

- D(+)-Mannose

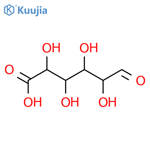

- D-Glucuronic Acid

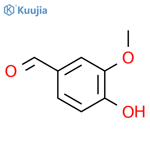

- Vanillin

- Sulfate Lignin

- Cellulose

- Oxalic acid

- pentane-1,5-diol

- Vanillic acid

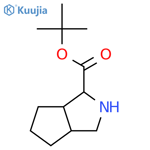

- (1S,3aR,6aS)-Hexahydro-cyclopentacpyrrole-1,2(1H)-dicarboxylic Acid Bis(tert-butyl) Ester

- Lignin

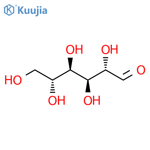

- D(+)-Glucose

- Veratryl alcohol

- N-Acetyl-L-(-)-leucine

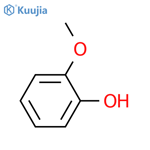

- Guaiacol

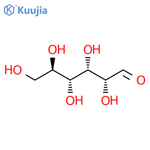

- D(+)-Xylose

- D-Galacturonic acid

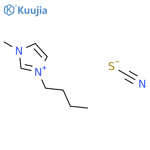

- 1-Butyl-3-methylimidazolium thiocyanate

- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

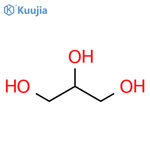

- Glycerol

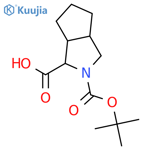

- (3S,3aS,6aR)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid

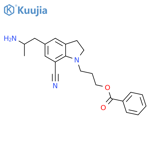

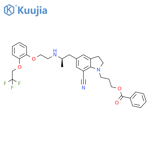

- 3-{5-[(2r)-2-aminopropyl]-7-cyano-2,3-dihydro-1h-indol-1-yl}propy L Benzoate

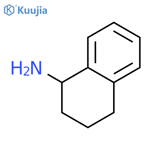

- (1S)-tetralin-1-amine

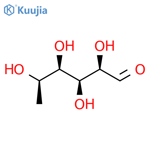

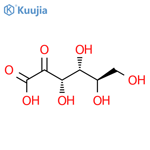

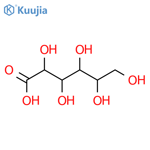

- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal

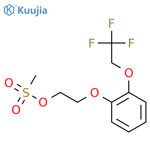

- 2-2-(2,2,2-Trifluoroethoxy)phenoxyethyl Methanesulfonate

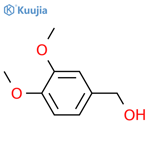

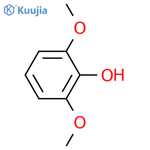

- 2,6-Dimethoxyphenol

- Vanillyl alcohol

- D-Galactose

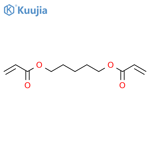

- 1,5-Pentanediol Diacrylate (Stabilized with Hydroquinone)

- Lignocellulose

Oxalic acid Preparation Products

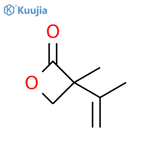

- 3-Methyl-3-(1-methylethenyl)-2-oxetanone (77192-32-6)

- (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic acid tert-butyl ester (714194-68-0)

- Lactate (50-21-5)

- D-Fructose (57-48-7)

- Silodosin Dimer 7-Cyano Benzoate (885340-14-7)

- 4-Hydroxybenzoic acid (99-96-7)

- 4-oxopentanoic acid (123-76-2)

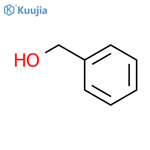

- Benzyl alcohol (100-51-6)

- D-Gluconic acid (526-95-4)

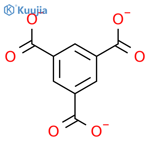

- Benzene-1,3,5-tricarboxylic acid (554-95-0)

- 1,2,3-Benzenetricarboxylic acid (569-51-7)

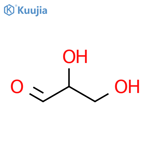

- Dihydroxyacetone (96-26-4)

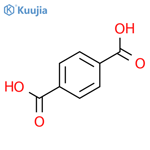

- Terephthalic acid (100-21-0)

- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)

- D-Glucuronic Acid (6556-12-3)

- Butanoic acid,2-hydroxy- (600-15-7)

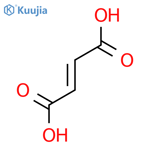

- Maleic acid (110-16-7)

- Vanillin (121-33-5)

- Oxalic acid (144-62-7)

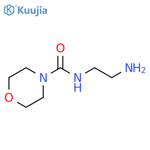

- 4-MorpholinecarboxaMide, N-(2-aMinoethyl)- (69630-16-6)

- 7-Descarboxamido, 7-Cyano (R)-Silodosin O-Benzoate (885340-11-4)

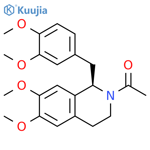

- 1-[(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethanone (860-24-2)

- Vanillic acid (121-34-6)

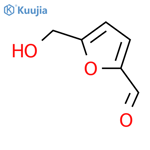

- 5-Hydroxymethylfurfural (67-47-0)

- DL-Glyceraldehyde (56-82-6)

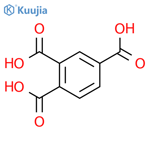

- Trimellic Acid (528-44-9)

- Guaiacol (90-05-1)

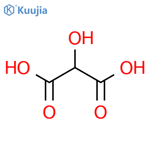

- Hydroxymalonic Acid (80-69-3)

- propanedioic acid (141-82-2)

- Fumaric acid (110-17-8)

- Syringaldehyde (134-96-3)

- Benzoic acid (65-85-0)

- L(+)-Tartaric acid (87-69-4)

- Pyruvaldehyde (78-98-8)

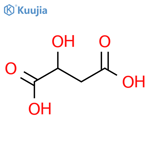

- Malic acid (6915-15-7)

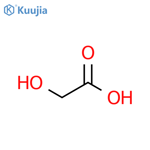

- 2-hydroxyacetic acid (79-14-1)

- 2-oxoacetic acid (298-12-4)

- (R,R)-N,N'-Didemethyl Atracurium (64228-84-8)

- 2-Keto-d-gluconic Acid (669-90-9)

- GLUCONIC ACID (133-42-6)

- Apocynin (498-02-2)

- Acetosyringone (2478-38-8)

- 4-Hydroxybenzaldehyde (123-08-0)

- 1-(4-Hydroxyphenyl)ethanone (99-93-4)

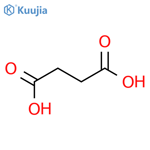

- butanedioic acid (110-15-6)

- Pyruvic acid (127-17-3)

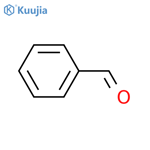

- Benzaldehyde (100-52-7)

Oxalic acid Fournisseurs

Oxalic acid Littérature connexe

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

5. Book reviews

Informations complémentaires sur Oxalic acid

Oxalic Acid 144-62-7 : Propriétés et applications dans la recherche biomédicale

L'acide oxalique (CAS 144-62-7) est un composé organique dicarboxylique aux multiples facettes dans le domaine biomédical. Sa structure moléculaire simple mais réactive en fait un sujet d'étude privilégié pour les mécanismes de détoxification cellulaire et les interactions avec les métaux lourds. Des recherches récentes publiées dans Journal of Medicinal Chemistry révèlent son potentiel comme chélateur naturel dans le traitement des intoxications métalliques, avec une efficacité notable sur le fer et le calcium. Cependant, son utilisation thérapeutique nécessite une maîtrise précise des dosages en raison de sa possible néphrotoxicité à hautes concentrations.

Oxalic Acid 144-62-7 dans la recherche sur le cancer : Mécanismes et innovations

Dans l'oncologie moderne, l'acide oxalique (144-62-7) suscite un intérêt croissant pour son rôle dans l'inhibition des voies métaboliques tumorales. Une étude de 2023 menée par l'INSERM démontre sa capacité à interférer avec la glycolyse anaérobie, un phénomène clé dans la prolifération des cellules cancéreuses. Les dérivés modifiés de l'acide oxalique, tels que les oxamates, sont actuellement testés dans des essais cliniques de phase II comme adjuvants aux chimiothérapies traditionnelles. Les données précliniques indiquent une synergie prometteuse avec les inhibiteurs de PD-1, ouvrant la voie à des combinaisons immunothérapeutiques innovantes.

Oxalic Acid 144-62-7 : Sécurité et pharmacocinétique dans la santé humaine

La compréhension de la pharmacocinétique de l'acide oxalique (CAS 144-62-7) est cruciale pour son application médicale. Selon l'EMA, sa biodisponibilité orale est limitée à 2-5% en raison d'une métabolisation rapide par la flore intestinale. Les travaux du European Journal of Clinical Pharmacology soulignent l'importance du monitoring rénal chez les patients recevant des traitements à base de dérivés oxaliques, avec des protocoles de dosage personnalisés selon le DFG. Les avancées en nano-encapsulation permettent désormais de contourner ces limites, avec des formulations à libération prolongée testées dans le traitement de l'hypercalcémie.

Oxalic Acid 144-62-7 et sources naturelles dans les nutraceutiques

Présent naturellement dans l'oseille, les épinards et la rhubarbe, l'acide oxalique (144-62-7) fait l'objet de débats dans l'industrie des compléments alimentaires. Une méta-analyse de 2024 dans Nutrients confirme que sa forme liée (oxalate de potassium) pourrait jouer un rôle dans la prévention des calculs rénaux calciques à faibles doses. Les technologies d'extraction supercritique permettent aujourd'hui d'obtenir des fractions enrichies en acide oxalique bioactif tout en éliminant les impuretés alcaloïdiques, répondant ainsi aux demandes croissantes pour des ingrédients botaniques standardisés.

Oxalic Acid 144-62-7 : Perspectives futures en médecine personnalisée

L'intégration de l'acide oxalique (144-62-7) dans les approches de médecine de précision représente une frontière innovante. Des algorithmes d'IA développés par des startups biotech analysent maintenant les polymorphismes du gène AGXT pour prédire la réponse individuelle aux thérapies oxaliques. Parallèlement, les hydrogels intelligents chargés d'acide oxalique pH-sensibles montrent des résultats prometteurs dans les dispositifs implantables pour le traitement localisé des tumeurs. Ces avancées positionnent ce composé ancestral comme un acteur clé des biothérapies du XXIe siècle.

144-62-7 (Oxalic acid) Produits connexes

- 611-73-4(Benzoylformic acid)

- 1113-38-8(Ammonium oxalate)

- 6100-20-5(Oxalic Acid Potassium Salt Dihydrate)

- 563-96-2(Glyoxylic acid monohydrate)

- 6009-70-7(Ammonium oxalate monohydrate)

- 1460-34-0(3-methyl-2-oxopentanoic acid)

- 298-12-4(2-oxoacetic acid)

- 7722-88-5(Sodium Pyrophosphate)

- 7758-29-4(Sodium Triphosphate)

- 127-95-7(Potassium hydrogen oxalate)